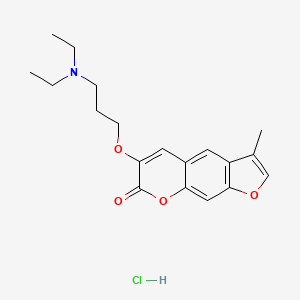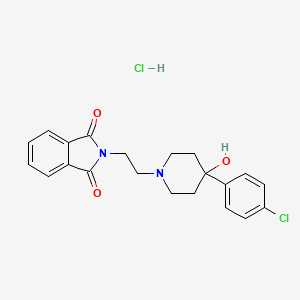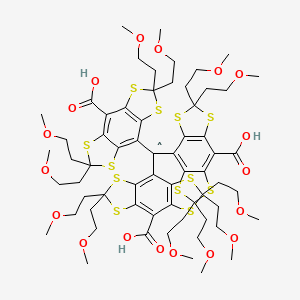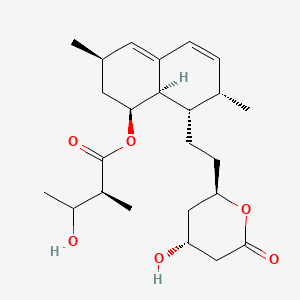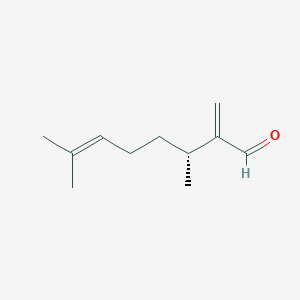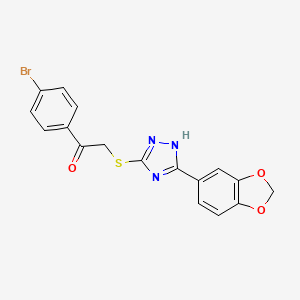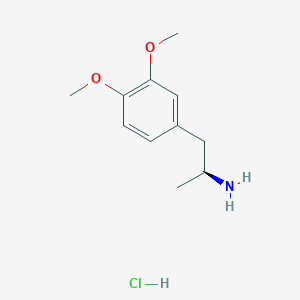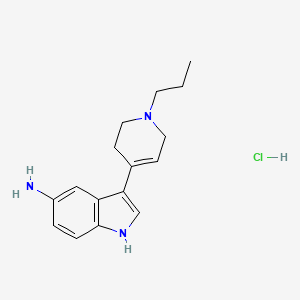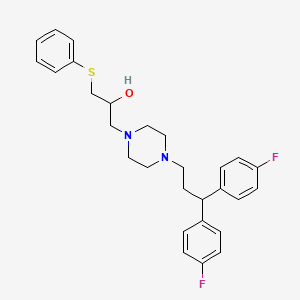
Basic red 22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Basic Red 22, also known as C.I. This compound, is a synthetic dye belonging to the class of cationic dyes. It is commonly used in the textile industry for dyeing acrylic fibers and in biological staining. The compound is characterized by its vibrant red color and high solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Basic Red 22 is synthesized using 5-amino-3-carboxy-1,2,4-triazole and N,N-dimethylaniline as raw materials. The synthesis involves several steps:
Diazotization: The 5-amino-3-carboxy-1,2,4-triazole is first diazotized.
Coupling: The diazotized compound is then coupled with N,N-dimethylaniline.
Decarboxylation and Methylation: The coupled product undergoes decarboxylation and methylation to form the final dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified and dried to obtain a stable red powder .
Chemical Reactions Analysis
Types of Reactions
Basic Red 22 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Reduction: Corresponding amines.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Basic Red 22 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in various chemical reactions.
Biology: Employed in biological staining to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing synthetic fibers
Mechanism of Action
The mechanism of action of Basic Red 22 involves the chemical bonding of its molecules to the fibers of the fabric, resulting in long-lasting coloration. In biological staining, the dye binds to specific cellular components, allowing for visualization under a microscope .
Comparison with Similar Compounds
Basic Red 22 is part of the polymethine dye family, which includes other compounds such as:
- C.I. Basic Red 12
- C.I. Basic Blue 41
- C.I. Basic Yellow 11
Uniqueness
This compound is unique due to its high solubility in water and its ability to produce vibrant red coloration. It is particularly effective in dyeing acrylic fibers and is also used in biological applications .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and wide range of uses make it an important dye in both industrial and scientific settings.
Properties
CAS No. |
23354-43-0 |
|---|---|
Molecular Formula |
C13H20N6O4S |
Molecular Weight |
356.40 g/mol |
IUPAC Name |
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate |
InChI |
InChI=1S/C12H17N6.CH4O4S/c1-16(2)11-7-5-10(6-8-11)14-15-12-17(3)9-13-18(12)4;1-5-6(2,3)4/h5-9H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
ZRVPOURSNDQODC-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


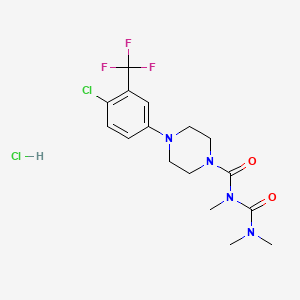
![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)
